![molecular formula C25H23F2N3O5S B3049413 N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide CAS No. 2055599-51-2](/img/structure/B3049413.png)

N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide

Vue d'ensemble

Description

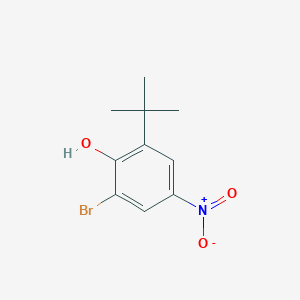

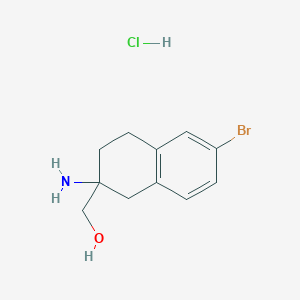

N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide is a useful research compound. Its molecular formula is C25H23F2N3O5S and its molecular weight is 515.5. The purity is usually 95%.

The exact mass of the compound N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Pulmonary Arterial Hypertension (PAH)

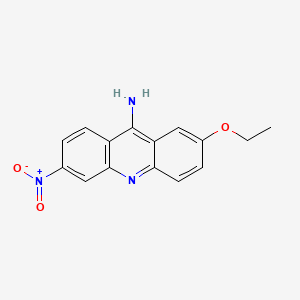

NTP42 is a novel antagonist of the thromboxane prostanoid receptor (TP), currently in development for the treatment of pulmonary arterial hypertension (PAH) . PAH is a devastating disease with multiple pathophysiological hallmarks including excessive pulmonary vasoconstriction, vascular remodelling, inflammation, fibrosis, in situ thrombosis and right ventricular hypertrophy .

Antagonism of Thromboxane Prostanoid Receptor

Signalling through the TP, thromboxane (TX) A 2 is a potent vasoconstrictor and mediator of platelet aggregation. It is also a pro-mitogenic, pro-inflammatory and pro-fibrotic agent . NTP42, by being an antagonist of the TP, can inhibit these adverse actions .

Reduction of Pulmonary Vasoconstriction

NTP42 has been shown to reduce the excessive pulmonary vasoconstriction, a hallmark of PAH . This could potentially lead to a decrease in the pulmonary arterial pressure (PAP), thereby alleviating the symptoms of PAH .

Inhibition of Pulmonary Artery Remodelling

Another hallmark of PAH is pulmonary artery remodelling. NTP42 has been shown to inhibit this process, which could potentially slow down the progression of the disease .

Reduction of Inflammation and Fibrosis

NTP42 has been shown to significantly reduce inflammatory mast cell infiltration and fibrosis in animals treated with monocrotaline (MCT), a compound used to induce PAH in research models .

Comparison with Standard-of-Care Drugs

In a study, NTP42 was found to be at least comparable to the standard-of-care drugs Sildenafil or Selexipag in reducing the mean pulmonary arterial pressure (mPAP) and right systolic ventricular pressure (RSVP), key indicators of PAH . Moreover, NTP42 was superior to these drugs in significantly reducing pulmonary vascular remodelling, inflammation and fibrosis .

Mécanisme D'action

Target of Action

NTP42, also known as “NTP-42” or “N-(tert-Butylcarbamoyl)-5-cyano-2-((4’-(difluoromethoxy)-[1,1’-biphenyl]-3-yl)oxy)benzenesulfonamide”, is a novel antagonist of the thromboxane prostanoid receptor (TP) . The TP receptor mediates the actions of thromboxane A2 (TXA2), a potent vasoconstrictor and mediator of platelet aggregation . It also mediates the adverse actions of the isoprostane 8-iso-prostaglandin F2α, a free-radical-derived product of arachidonic acid produced in abundance during oxidative injury .

Mode of Action

As a TP antagonist, NTP42 inhibits the signaling of thromboxane A2 and isoprostane 8-iso-prostaglandin F2α through the TP receptor . This inhibition can treat most of the hallmarks of pulmonary arterial hypertension (PAH), including excessive pulmonary vasoconstriction, pulmonary artery remodeling, in situ thrombosis, inflammation, and fibrosis .

Biochemical Pathways

The TP receptor is involved in multiple biochemical pathways that contribute to the pathophysiology of PAH. By antagonizing the TP receptor, NTP42 can inhibit these pathways and alleviate the symptoms of PAH . These pathways include those involved in vasoconstriction, vascular remodeling, inflammation, fibrosis, and in situ thrombosis .

Pharmacokinetics

NTP42 is rapidly absorbed, yielding dose-proportional increases in exposure after single and repeat dosing . Pharmacokinetic studies have confirmed that NTP42 has a clearance half-life (T1/2) of 18.7 hours, making it suitable for once-daily dosing .

Result of Action

NTP42 has been shown to reduce experimentally induced PAH, including mean pulmonary arterial pressure (mPAP) and right systolic ventricular pressure (RSVP) . It has also been found to significantly reduce pulmonary vascular remodeling, inflammatory mast cell infiltration, and fibrosis in animal models . These findings suggest that NTP42 has a relevant role in alleviating the pathophysiology of PAH .

Action Environment

The efficacy of NTP42 has been studied in various experimental models, including the monocrotaline (MCT)-induced PAH rat model . The results suggest that the action of NTP42 can be influenced by the specific pathological environment associated with PAH . .

Propriétés

IUPAC Name |

1-tert-butyl-3-[5-cyano-2-[3-[4-(difluoromethoxy)phenyl]phenoxy]phenyl]sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F2N3O5S/c1-25(2,3)29-24(31)30-36(32,33)22-13-16(15-28)7-12-21(22)34-20-6-4-5-18(14-20)17-8-10-19(11-9-17)35-23(26)27/h4-14,23H,1-3H3,(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIKDGPBTPECSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=CC(=C2)C3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide | |

CAS RN |

2055599-51-2 | |

| Record name | NTP-42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055599512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NTP-42 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2057H3EG0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

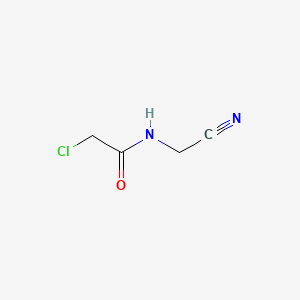

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

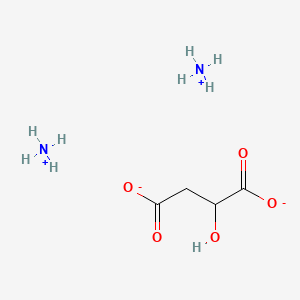

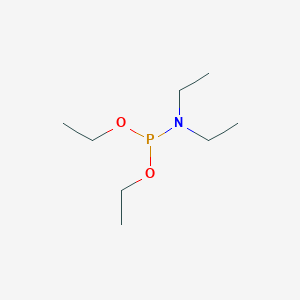

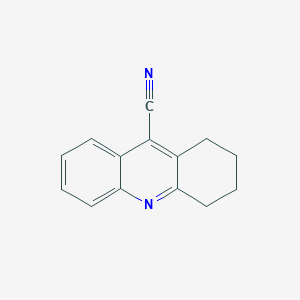

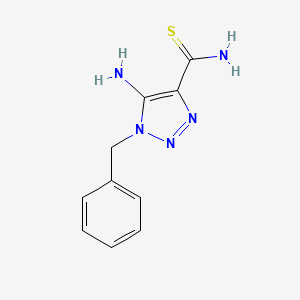

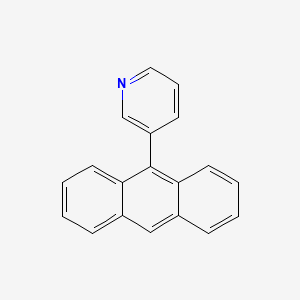

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.